
N-Benzoyl-D-phenylalanine
概述
描述
N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group has been replaced by a benzoyl group. This compound has the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is known for its role as an insulin secretagogue and hypoglycemic agent .
准备方法
Synthetic Routes and Reaction Conditions: N-Benzoyl-D-phenylalanine can be synthesized through the benzoylation of D-phenylalanine. The process involves the reaction of D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzoylation process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: D-phenylalanine.
Substitution: Various acylated derivatives depending on the substituent used.
科学研究应用
Pharmacological Applications
1. Interaction with Pancreatic Beta-Cells
N-Benzoyl-D-phenylalanine has been shown to interact stereospecifically with the sulphonylurea receptor in pancreatic beta-cells, influencing insulin secretion. A study demonstrated that NBDP can significantly reduce K(ATP)-channel activity, which is crucial for insulin release, thus suggesting its potential role in diabetes management . The D-isomer of NBDP exhibited markedly higher potency compared to its L-isomer, indicating the importance of stereochemistry in its biological activity .
2. Neuroprotective Effects
Research has indicated that NBDP may have neuroprotective effects, particularly in models of diabetes. In neonatal streptozotocin-diabetic rats, NBDP administration resulted in the attenuation of acetylcholinesterase activity, which is often compromised in diabetic conditions. This effect was correlated with a decrease in lipid peroxidation markers, suggesting that NBDP could mitigate oxidative stress associated with hyperglycemia .
3. Modulatory Effects on Cholinesterases
Further studies have explored the modulatory effects of NBDP on cholinesterases in the retina of diabetic rats. The compound demonstrated protective effects against the decrease in both acetylcholinesterase and butyrylcholinesterase activities, which are critical for neurotransmitter regulation and cognitive functions . This suggests that NBDP might play a role in preserving neuronal health in diabetic conditions.
Toxicological Insights
1. Lipid Peroxidation and Antioxidant Activity
The compound's ability to influence lipid peroxidation levels has been a significant focus of research. In diabetic models, NBDP not only reduced acetylcholinesterase activity but also decreased markers of lipid peroxidation, indicating its potential as an antioxidant agent . This property may contribute to its neuroprotective effects and highlights its dual role as both a pharmacological agent and a potential therapeutic antioxidant.
Comprehensive Data Table
Case Studies and Research Findings
Numerous studies have documented the effects of this compound across various experimental settings:
- Diabetes Studies : In one study involving streptozotocin-induced diabetic rats, treatment with NBDP led to improved cholinergic function and reduced oxidative stress markers, suggesting potential therapeutic applications for diabetic complications .
- Neurotoxicity Research : Another research highlighted the compound's protective role against neurotoxicity induced by hyperglycemia, showcasing its promise for treating diabetic neuropathy and related cognitive impairments .
作用机制
N-Benzoyl-D-phenylalanine exerts its effects primarily by acting as an insulin secretagogue. It stimulates the secretion of insulin from pancreatic beta cells, thereby lowering blood glucose levels. The compound interacts with specific receptors on the beta cells, triggering a cascade of intracellular events that lead to insulin release. The exact molecular targets and pathways involved in this process are still under investigation .
相似化合物的比较
N-Benzoyl-L-phenylalanine: An enantiomer of N-Benzoyl-D-phenylalanine with similar chemical properties but different biological activity.
N-Benzoyl-DL-phenylalanine: A racemic mixture containing both D- and L-forms of N-Benzoyl-phenylalanine.
N-(4-Ethylbenzoyl)-D-phenylalanine: A derivative with enhanced hypoglycemic activity compared to this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interaction with insulin receptors. Its role as an insulin secretagogue and hypoglycemic agent sets it apart from other similar compounds .
生物活性
N-Benzoyl-D-phenylalanine (NBDP) is a derivative of D-phenylalanine, notable for its potential biological activities, particularly in the context of diabetes management and neuroprotection. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₅NO₃
- Molecular Weight : 269.2952 g/mol
NBDP is synthesized by replacing one hydrogen atom in the amino group of D-phenylalanine with a benzoyl group. This modification enhances its lipophilicity and alters its interaction with biological targets compared to its parent compound.
NBDP primarily interacts with the sulphonylurea receptor on pancreatic β-cells, influencing insulin secretion and glucose metabolism. The compound exhibits a dissociation constant (K_D) of approximately 11 µM and half-maximally effective concentrations (EC50) ranging from 2 to 4 µM for K(ATP)-channel inhibition in the absence of cytosolic nucleotides .
Key Mechanisms:
- Insulin Secretion : NBDP enhances insulin release from pancreatic β-cells by inhibiting K(ATP) channels.
- Lipid Metabolism : It influences lipid profiles and reduces lipid peroxidation, which is crucial in diabetic conditions .
1. Diabetes Management
Research indicates that NBDP has significant antidiabetic effects, particularly in models of streptozotocin-induced diabetes. It has been shown to:
- Reduce fasting blood glucose levels.
- Improve lipid profiles by lowering triglycerides and cholesterol levels .
- Enhance glycoprotein metabolism alongside metformin, indicating a synergistic effect in managing diabetes.
2. Neuroprotective Effects
NBDP demonstrates protective effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly in the retina and brain under diabetic conditions. These enzymes are critical for neurotransmission and maintaining cognitive function. Studies show that NBDP treatment can prevent the decline in AChE activity associated with oxidative stress in diabetic rats .
Case Studies
- Effect on Cholinesterases :
- Lipid Profile Improvement :
Data Tables
Study | Parameters Measured | Findings |
---|---|---|
Ashokkumar et al. (2007) | AChE and BChE activity | Increased enzyme activity with NBDP treatment; protective against oxidative stress |
BenchChem Analysis | Lipid profile changes | Significant reduction in triglycerides and cholesterol levels with NBDP administration |
属性
IUPAC Name |
(2R)-2-benzamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352239 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37002-52-1 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Benzoyl-D-phenylalanine (NBDP) in the context of diabetes?
A1: While the exact mechanism is still under investigation, research suggests that NBDP, particularly when combined with metformin, may exert its antidiabetic effect by increasing the number of insulin receptors on cell membranes. [, ] This increase in receptor number was observed in erythrocyte membranes of neonatal streptozotocin (nSTZ)-induced diabetic rats treated with NBDP and metformin. [] This effect could potentially enhance insulin sensitivity and improve glucose uptake.
Q2: How does NBDP treatment affect lipid metabolism in diabetic rats?
A2: Studies show that NBDP, especially in combination with metformin, demonstrates antihyperlipidemic effects in nSTZ-induced diabetic rats. [, , ] Treatment with NBDP and metformin was found to:
- Reduce elevated levels: This includes blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in the liver. [, , ]
- Normalize fatty acid composition: NBDP/metformin treatment reversed the abnormal increase in palmitic, stearic, and oleic acids, and restored the decreased levels of linolenic and arachidonic acids in the liver and kidneys of diabetic rats. []
Q3: Does NBDP offer any protective effects against diabetic complications in the brain and retina?
A3: Preliminary research suggests a potential protective role of NBDP against certain diabetic complications:
- Brain: In nSTZ-induced diabetic rats, NBDP demonstrated a protective effect against the decrease in brain acetylcholinesterase (AChE) activity, which is associated with brain dysfunction in diabetes. This protection is potentially linked to NBDP's ability to mitigate lipid peroxidation. []
- Retina: NBDP treatment showed a similar protective effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in the retinas of diabetic rats. These enzymes are crucial for maintaining retinal function, and their decline is linked to retinal dysfunction in diabetes. []
Q4: How does NBDP impact glycoprotein metabolism in diabetic conditions?
A4: Research indicates that NBDP, along with metformin, can positively influence glycoprotein metabolism in nSTZ-induced diabetic rats. [] These effects include:
- Decreasing elevated plasma glycoproteins: Abnormal glycosylation of proteins is a hallmark of diabetic complications. NBDP/Metformin treatment helped normalize these levels. []
- Restoring tissue sialic acid levels: Diabetic rats exhibit decreased sialic acid, a crucial component of glycoproteins, in their tissues. Treatment with NBDP/metformin helped restore these levels closer to normal. []
- Normalizing tissue hexose levels: Elevated hexose (including hexosamine and fucose) levels in tissues, another indicator of abnormal glycosylation in diabetes, were normalized with NBDP/metformin treatment. []
Q5: Are there any studies comparing the efficacy of NBDP alone versus its combination with metformin?
A5: Yes, several studies directly compared the effects of NBDP alone and in combination with metformin. The findings consistently suggest that the combination therapy is more effective than either drug used alone. [, , ] This synergistic effect highlights the potential benefits of combining NBDP with existing antidiabetic medications like metformin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。